

Head-to-head comparison of "Antifungal agent 40" and voriconazole

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Compound of Interest

Compound Name: Antifungal agent 40

Cat. No.: B15140044

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Head-to-Head Comparison: Antifungal Agent 40 vs. Voriconazole

For Researchers, Scientists, and Drug Development Professionals

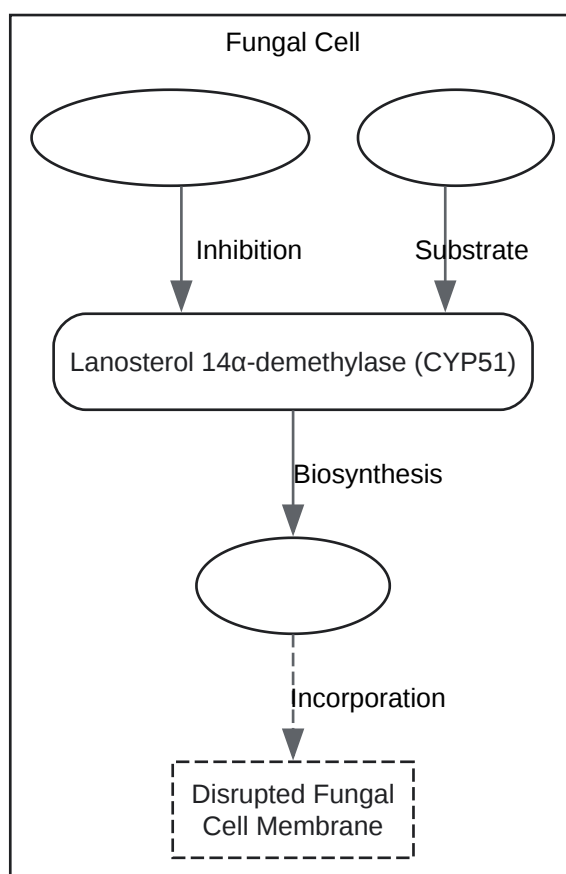
This guide provides a detailed, data-driven comparison of the novel investigational antifungal compound, "**Antifungal agent 40**," and the established triazole antifungal, voriconazole. This objective analysis is based on available preclinical data to inform research and development decisions.

Overview and Mechanism of Action

Both **Antifungal agent 40** and voriconazole belong to the azole class of antifungals and share a common mechanism of action. They target and inhibit the fungal enzyme lanosterol 14 α -demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.^[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition.

Antifungal agent 40 is a novel selenium-containing azole derivative.^[1] Voriconazole is a second-generation triazole, structurally related to fluconazole, with a broad spectrum of activity.

Signaling Pathway of Azole Antifungals



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Caption: Mechanism of action of azole antifungals.

In Vitro Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of **Antifungal agent 40** and voriconazole against a panel of pathogenic fungi. Lower MIC values indicate greater potency.

Fungal Strain	Antifungal agent 40 MIC (µg/mL)	Voriconazole MIC (µg/mL)
Candida albicans SC5314	1	0.015 - 0.25
Candida albicans (Fluconazole-resistant)	2	0.25 - 1
Candida glabrata 537	4	0.03 - 1
Candida parapsilosis 22-20	1	0.015 - 0.25
Candida krusei 22-13	8	0.06 - 1
Cryptococcus neoformans 22-21	1	0.03 - 0.25
Aspergillus fumigatus 2.052	16	≤0.125 - 2
Aspergillus flavus 2.051	32	0.25 - 2
Trichophyton rubrum 2.062	4	0.03 - 0.5
Trichophyton mentagrophytes 2.061	2	0.03 - 0.5

Note: Data for **Antifungal agent 40** is derived from a single study and may not be directly comparable to the range of reported values for the well-established drug, voriconazole.

Antibiofilm Activity

Biofilms are a significant challenge in treating fungal infections due to their inherent resistance to antimicrobial agents. **Antifungal agent 40** has demonstrated the ability to inhibit the formation of *Candida albicans* biofilms.^[1] While voriconazole also exhibits activity against biofilms, direct comparative studies with **Antifungal agent 40** are not yet available.

In Vivo Efficacy

A murine model of systemic candidiasis was utilized to evaluate the in vivo efficacy of a potent derivative of **Antifungal agent 40**, compound B01.^[1] Treatment with compound B01 significantly reduced the fungal load in the kidneys of infected mice.^[1]

Voriconazole has been extensively studied in various animal models of fungal infections. In murine models of disseminated candidiasis, voriconazole treatment has been shown to prolong survival and reduce fungal burden in a dose-dependent manner.

Safety Profile

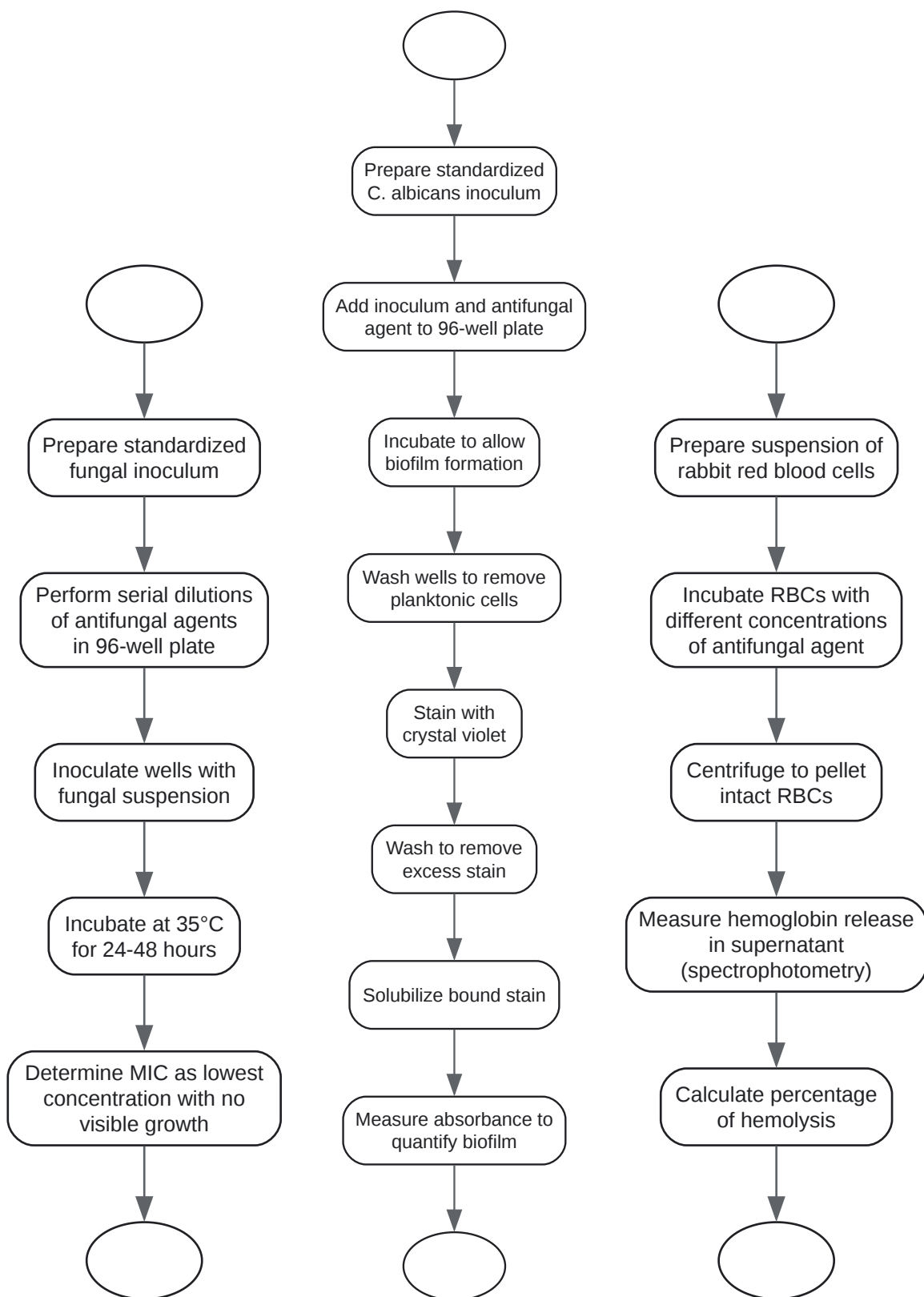
Preliminary safety data for **Antifungal agent 40** indicates a potential for cytotoxicity and hemolysis at higher concentrations. In contrast, voriconazole has a well-documented safety profile from extensive clinical use, with the most common adverse effects including visual disturbances, elevated liver enzymes, and rash.

Safety Parameter	Antifungal agent 40	Voriconazole
Hemolysis	High hemolysis rate observed in rabbit erythrocytes at concentrations of 2-32 µg/mL.	Not a commonly reported adverse effect.
Cytotoxicity (in vitro)	IC50 values of 5.18 µM (HL-60), 3.25 µM (MDA-MB-231), and 0.98 µM (PC-3).	Generally low cytotoxicity against mammalian cells at therapeutic concentrations.
Common Clinical Adverse Effects	Not yet determined in humans.	Visual disturbances (~19%), fever (~6%), nausea (~5%), rash (~5%).
Serious Adverse Effects	Not yet determined in humans.	Hepatic toxicity, arrhythmias, severe cutaneous reactions.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values for **Antifungal agent 40** were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.



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References

- 1. Discovery of novel selenium-containing azole derivatives as antifungal agents by exploiting the hydrophobic cleft of CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
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